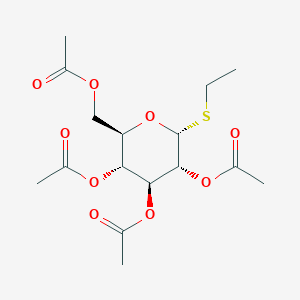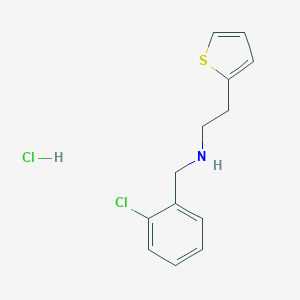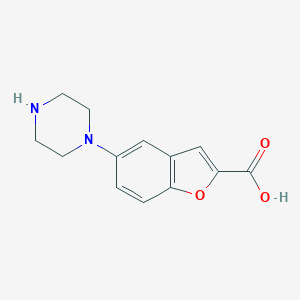![molecular formula C25H40I3N3O10 B105398 (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid CAS No. 19080-51-4](/img/structure/B105398.png)
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid is a complex organic compound that features a combination of octanoic acid and a glucitol derivative. This compound is notable for its unique structure, which includes multiple iodine atoms and carbamoyl groups, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid involves multiple steps:
Iodination: The introduction of iodine atoms into the phenoxy ring is a critical step. This can be achieved using iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent.
Carbamoylation: The addition of methylcarbamoyl groups to the phenoxy ring is typically done using methyl isocyanate (CH3NCO) under controlled conditions.
Esterification: The octanoic acid is esterified with the iodinated and carbamoylated phenoxy compound.
Complex Formation: Finally, the esterified product is reacted with 1-deoxy-1-(methylamino)-D-glucitol to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where each step is carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylcarbamoyl groups.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent for studying complex organic reactions, particularly those involving multiple functional groups and heavy atoms like iodine.
Biology
In biological research, it can be used as a probe to study the interactions of iodine-containing compounds with biological molecules, such as proteins and nucleic acids.
Medicine
Industry
Industrially, it can be used in the synthesis of specialized polymers and materials that require high iodine content for specific properties, such as radiation shielding.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with molecular targets through its iodine atoms and carbamoyl groups. The iodine atoms can participate in halogen bonding, while the carbamoyl groups can form hydrogen bonds with target molecules. These interactions can affect the structure and function of the target molecules, leading to various biological and chemical effects.
類似化合物との比較
Similar Compounds
- Heptanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
- Hexanoic acid, 2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]-, compd. with 1-deoxy-1-(methylamino)glucitol (1:1)
Uniqueness
What sets (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid apart is its specific combination of octanoic acid and glucitol, along with the precise arrangement of iodine and carbamoyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
CAS番号 |
19080-51-4 |
|---|---|
分子式 |
C25H40I3N3O10 |
分子量 |
923.3 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
InChI |
InChI=1S/C18H23I3N2O5.C7H17NO5/c1-4-5-6-7-8-9(18(26)27)28-15-13(20)10(16(24)22-2)12(19)11(14(15)21)17(25)23-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h9H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChIキー |
GWLJHVFROXQIHR-WZTVWXICSA-N |
SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
異性体SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
同義語 |
(2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol, 2-[2,4,6-triiodo-3 ,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)








![4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B105342.png)

